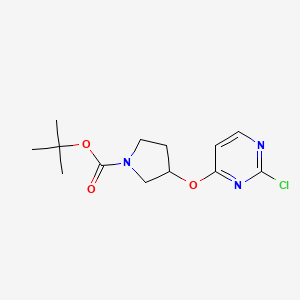
1-(Methylthio)but-1-yn-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylthio)but-1-yn-4-ol is an organic compound with the molecular formula C5H8OS It is characterized by the presence of a methylthio group (-SCH3) attached to a butynol backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-(Methylthio)but-1-yn-4-ol can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-pentyn-2-ol with sodium methylthiolate in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
化学反应分析
Types of Reactions: 1-(Methylthio)but-1-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Tosyl chloride (TsCl), thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alkenes, alkanes
Substitution: Tosylates, chlorides
科学研究应用
1-(Methylthio)but-1-yn-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(Methylthio)but-1-yn-4-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the methylthio group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
1-(Methylthio)but-1-yn-4-ol can be compared with similar compounds such as:
4-Pentyn-1-ol: Lacks the methylthio group, making it less reactive in certain chemical reactions.
1-(Methylthio)but-2-yn-1-ol: Has a different position of the triple bond, affecting its reactivity and applications.
1-(Methylthio)but-1-en-4-ol: Contains a double bond instead of a triple bond, leading to different chemical properties and reactivity.
属性
分子式 |
C5H8OS |
|---|---|
分子量 |
116.18 g/mol |
IUPAC 名称 |
4-methylsulfanylbut-3-yn-1-ol |
InChI |
InChI=1S/C5H8OS/c1-7-5-3-2-4-6/h6H,2,4H2,1H3 |
InChI 键 |
YYYVYWHVUASADJ-UHFFFAOYSA-N |
规范 SMILES |
CSC#CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


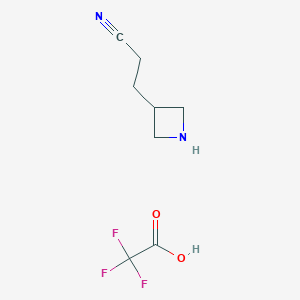
![methyl[(2-methyl-2H-1,2,3-benzotriazol-4-yl)methyl]amine](/img/structure/B13500836.png)

![rac-(3aR,4S,9bS)-6-ethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13500848.png)
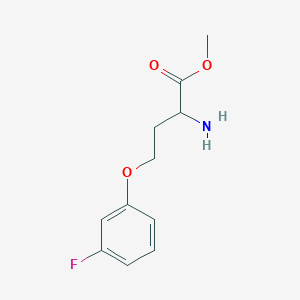
aminehydrochloride](/img/structure/B13500857.png)
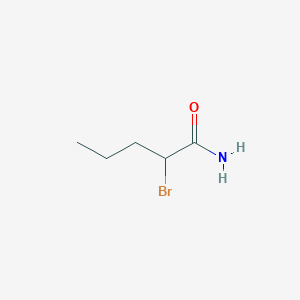
![{6-Methylspiro[3.3]heptan-2-yl}methanol](/img/structure/B13500870.png)
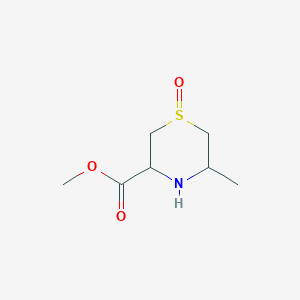
![rac-(3aR,4S,9bS)-6-ethoxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13500881.png)

![6-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13500912.png)
